molecular formula C11H16BrN B2790795 2-(3-Bromophenyl)pentan-3-amine CAS No. 1481856-80-7

2-(3-Bromophenyl)pentan-3-amine

Cat. No.: B2790795
CAS No.: 1481856-80-7
M. Wt: 242.16
InChI Key: LQEIVMHVBVFBAO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)pentan-3-amine is an organic compound with the molecular formula C11H16BrN It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentan-3-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pentan-3-amine typically involves the bromination of a phenyl precursor followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpentan-3-amine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3-bromophenyl)pentan-3-one, while reduction could produce 2-(3-phenyl)pentan-3-amine.

Scientific Research Applications

2-(3-Bromophenyl)pentan-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)pentan-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)pentan-3-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluorophenyl)pentan-3-amine: Contains a fluorine atom in place of bromine.

    2-(3-Methylphenyl)pentan-3-amine: Features a methyl group instead of a halogen.

Uniqueness

2-(3-Bromophenyl)pentan-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-(3-bromophenyl)pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-11(13)8(2)9-5-4-6-10(12)7-9/h4-8,11H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIVMHVBVFBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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